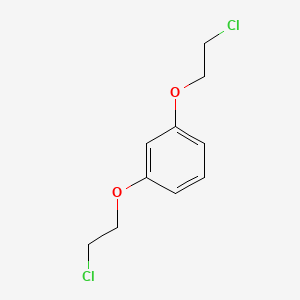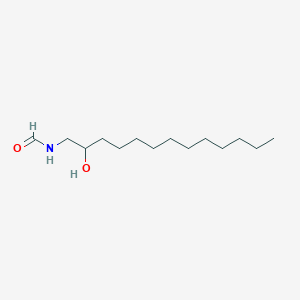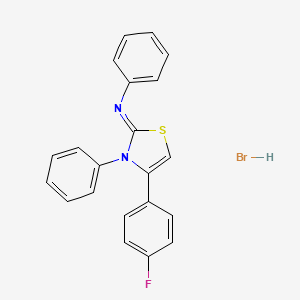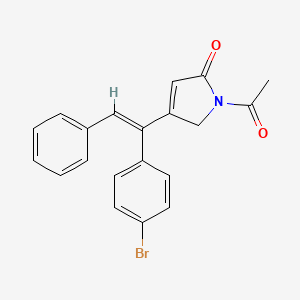
Benzene, 1,3-bis(2-chloroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3-bis(2-chloroethoxy)-: is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two 2-chloroethoxy groups are attached to the 1 and 3 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis(2-chloroethoxy)- typically involves the reaction of resorcinol (1,3-dihydroxybenzene) with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of resorcinol are replaced by 2-chloroethoxy groups.
Industrial Production Methods: Industrial production of Benzene, 1,3-bis(2-chloroethoxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1,3-bis(2-chloroethoxy)- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of benzene derivatives with reduced side chains.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
- Substituted benzene derivatives
- Quinones and other oxidized products
- Reduced benzene derivatives
Scientific Research Applications
Chemistry: Benzene, 1,3-bis(2-chloroethoxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers, resins, and other complex molecules.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, Benzene, 1,3-bis(2-chloroethoxy)- is used in the production of specialty chemicals, coatings, and adhesives. It is also used as a precursor for the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Benzene, 1,3-bis(2-chloroethoxy)- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The presence of chlorine atoms enhances the reactivity of the compound, making it a potent electrophile that can participate in various chemical reactions.
Comparison with Similar Compounds
- Benzene, 1,4-bis(2-chloroethoxy)-
- Benzene, 1,2-bis(2-chloroethoxy)-
- Benzene, 1,3-bis(2-bromoethoxy)-
Comparison: Benzene, 1,3-bis(2-chloroethoxy)- is unique due to the specific positioning of the 2-chloroethoxy groups on the benzene ring. This positioning influences its chemical reactivity and physical properties. Compared to its isomers, Benzene, 1,3-bis(2-chloroethoxy)- exhibits different reactivity patterns and potential applications. The presence of chlorine atoms also distinguishes it from similar compounds with other halogens, such as bromine or iodine, affecting its reactivity and stability.
Properties
CAS No. |
63807-84-1 |
|---|---|
Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
1,3-bis(2-chloroethoxy)benzene |
InChI |
InChI=1S/C10H12Cl2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2 |
InChI Key |
VVQCLPAXTIKHQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)

![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)



![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)

